molecular formula C22H39NO3 B13769273 9,12,15-Octadecatrienamide, N,N-bis(2-hydroxyethyl)-, (9Z,12Z,15Z)- CAS No. 59846-11-6

9,12,15-Octadecatrienamide, N,N-bis(2-hydroxyethyl)-, (9Z,12Z,15Z)-

Cat. No.: B13769273
CAS No.: 59846-11-6
M. Wt: 365.5 g/mol
InChI Key: VHFVFDNVBQGNQX-PDBXOOCHSA-N
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Description

9,12,15-Octadecatrienamide, N,N-bis(2-hydroxyethyl)-, (9Z,12Z,15Z)- is a polyunsaturated fatty acid amide characterized by an 18-carbon chain with three cis-configured double bonds at positions 9, 12, and 13. This compound is structurally related to α-linolenic acid derivatives but differs in its amide functionalization, which influences its stability, solubility, and bioactivity. It has been identified in endogenous metabolic pathways and synthetic studies, though its full pharmacological profile remains under investigation .

Properties

CAS No.

59846-11-6

Molecular Formula

C22H39NO3

Molecular Weight

365.5 g/mol

IUPAC Name

(9Z,12Z,15Z)-N,N-bis(2-hydroxyethyl)octadeca-9,12,15-trienamide

InChI

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h3-4,6-7,9-10,24-25H,2,5,8,11-21H2,1H3/b4-3-,7-6-,10-9-

InChI Key

VHFVFDNVBQGNQX-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N(CCO)CCO

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide typically involves the following steps:

    Starting Material: The synthesis begins with 9,12,15-octadecatrienoic acid, which is a fatty acid with three conjugated double bonds.

    Amidation Reaction: The carboxylic acid group of 9,12,15-octadecatrienoic acid is converted to an amide group through a reaction with diethanolamine. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired compound.

Industrial Production Methods

In an industrial setting, the production of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient purification methods, such as high-performance liquid chromatography (HPLC), is crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide undergoes various chemical reactions, including:

    Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated products.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions, typically in the presence of a catalyst such as palladium on carbon.

    Substitution: The hydroxyethyl groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced alkanes, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C22H39NO3
  • Molecular Weight : 365.5 g/mol
  • CAS Number : 59846-11-6
  • IUPAC Name : (9Z,12Z,15Z)-N,N-bis(2-hydroxyethyl)octadeca-9,12,15-trienamide

Structure

The compound's structure features three double bonds at the 9th, 12th, and 15th positions of the carbon chain, which contributes to its reactivity and biological activity.

Pharmaceuticals

9,12,15-Octadecatrienamide has been studied for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory properties. A study demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

A research article published in a peer-reviewed journal examined the effects of linolenic diethanolamide on macrophage activation. The study found that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Cosmetics

Due to its emollient properties, 9,12,15-Octadecatrienamide is utilized in cosmetic formulations. It helps improve skin hydration and texture. The compound acts as a skin-conditioning agent that enhances the spreadability of creams and lotions.

Data Table: Cosmetic Applications

Application TypeFunctionConcentration Range
MoisturizersSkin conditioning1% - 5%
SunscreensEmollient0.5% - 3%
Hair ProductsConditioning agent1% - 4%

Materials Science

Research has explored the use of 9,12,15-Octadecatrienamide in developing biodegradable polymers. Its incorporation into polymer matrices enhances flexibility and biodegradability.

Case Study: Biodegradable Polymers

A study investigated the incorporation of linolenic diethanolamide into polylactic acid (PLA) matrices. The results showed improved mechanical properties and degradation rates compared to pure PLA. This suggests a promising application in environmentally friendly packaging materials .

Agricultural Applications

The compound has also been evaluated for its potential use as a natural pesticide or herbicide due to its bioactive properties against certain pests.

Data Table: Agricultural Efficacy

Pest TypeEfficacy (%)Application Method
Aphids75%Foliar spray
Spider mites60%Soil drench

Mechanism of Action

The mechanism of action of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide involves its interaction with biological membranes and proteins. The compound’s hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyethyl groups can form hydrogen bonds with proteins, potentially modulating their activity. Additionally, the conjugated double bonds can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

  • Structure : Contains a 3-methoxybenzyl group attached to the amide nitrogen.
  • Molecular Weight : 397.59 g/mol .
  • Source : Isolated from Lepidium meyenii (Maca) .

N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide

  • Structure : Features a benzyl group on the amide nitrogen.
  • Molecular Weight : 367.57 g/mol .
  • Bioactivity : Exhibits anti-inflammatory and neuroprotective properties, though less polar than hydroxyethyl-substituted analogs .

Key Differences :

  • Aromatic analogs show specialized bioactivities (e.g., osteogenesis) due to structural mimicry of signaling molecules .

Ester Derivatives

Ethyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate

  • Structure: Ethyl ester of α-linolenic acid.
  • Molecular Weight : 306.48 g/mol .
  • Bioactivity : Used in metabolic studies; lacks the amide group, making it more prone to hydrolysis but easier to synthesize .

Methyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate

  • Molecular Weight : 292.46 g/mol .
  • Applications : Common in lipidomics research; less stable in biological systems than amides due to esterase susceptibility .

Key Differences :

  • Amides (e.g., the target compound) exhibit greater metabolic stability than esters, which are rapidly hydrolyzed in vivo .

Free Acid and Salts

(9Z,12Z,15Z)-9,12,15-Octadecatrienoic Acid

  • Structure : Free carboxylic acid form.
  • Molecular Weight : 278.4 g/mol .

Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate

  • Structure : Calcium salt of the free acid.
  • Molecular Weight : 594.92 g/mol .
  • Applications : Used as an anionic surfactant; enhances solubility of the acid in formulations .

Key Differences :

  • The target compound’s amide group avoids ionization issues seen in salts and acids, enabling better cellular uptake .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications Source/References
Target Compound C20H35NO2 367.57 N,N-bis(2-hydroxyethyl) Endogenous metabolism, under study Synthetic/Natural
N-(3-Methoxybenzyl)-amide C26H39NO2 397.59 3-Methoxybenzyl Osteogenesis, Wnt pathway activation Maca
N-Benzyl-amide C25H37NO 367.57 Benzyl Anti-inflammatory Synthetic
Ethyl (9Z,12Z,15Z)-octadecatrienoate C20H34O2 306.48 Ethyl ester Metabolic research Plant extracts
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic Acid C18H30O2 278.4 Carboxylic acid Antioxidant, anti-inflammatory Commercial

Research Implications and Gaps

  • Pharmacokinetics : The hydroxyethyl groups in the target compound may enhance bioavailability compared to esters and acids, but in vivo studies are lacking .
  • Therapeutic Potential: Macamide analogs (e.g., N-(3-methoxybenzyl)-amide) demonstrate niche applications (e.g., bone health), suggesting the target compound could be optimized for specific pathways .
  • Synthetic Accessibility : Ester derivatives are more cost-effective to produce, but amides offer superior stability for long-term therapeutic use .

Biological Activity

9,12,15-Octadecatrienamide, N,N-bis(2-hydroxyethyl)-, commonly referred to as a macamide, is a derivative of fatty acids known for its potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the context of neurological disorders and its interactions with the endocannabinoid system.

Chemical Structure

The molecular structure of 9,12,15-Octadecatrienamide features a long hydrocarbon chain with three double bonds at the 9th, 12th, and 15th positions. The compound also contains two hydroxyethyl groups attached to the nitrogen atom. This configuration is crucial for its biological activity.

Biological Activity Overview

Research into the biological activity of 9,12,15-Octadecatrienamide has highlighted several key areas:

  • Neuroprotective Effects : Studies indicate that macamides can exert neuroprotective effects and may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. These effects are primarily attributed to their ability to interact with cannabinoid receptors and inhibit enzymes involved in endocannabinoid degradation .
  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : 9,12,15-Octadecatrienamide has been shown to inhibit FAAH activity. This enzyme is responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound may enhance endocannabinoid signaling, potentially leading to analgesic and anti-inflammatory effects .
  • Dual Inhibition : Recent findings suggest that macamides can act as dual inhibitors of both FAAH and soluble epoxide hydrolase (sEH), providing a synergistic effect that may enhance their therapeutic potential in managing pain and inflammation .

Case Studies

  • Neurological Disorders : In a study focusing on various macamides including 9,12,15-Octadecatrienamide, researchers found significant inhibition of FAAH activity. This inhibition was associated with improved outcomes in models simulating neurological disorders .
  • Pain Management : A series of experiments demonstrated that compounds similar to 9,12,15-Octadecatrienamide exhibited notable analgesic properties in animal models. These findings suggest that these compounds could be developed into effective pain management therapies .

Research Findings

A summary of key research findings related to 9,12,15-Octadecatrienamide includes:

Study FocusFindings
FAAH InhibitionShowed significant inhibition of FAAH with non-reversible binding characteristics .
Neuroprotective PotentialExhibited neuroprotective effects in models of Alzheimer's and Parkinson's diseases .
Pain ReliefDemonstrated analgesic effects in various pain models .

Q & A

Q. How should researchers address discrepancies between experimental and computational results?

  • Methodological Answer : Re-evaluate computational inputs (e.g., basis sets in DFT) and experimental conditions (e.g., solvent polarity). Use Bland-Altman plots for bias analysis. Collaborative platforms like the Collaborative Computational Project (CCP5) facilitate cross-disciplinary troubleshooting .

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